Alcoifosfamide

Description

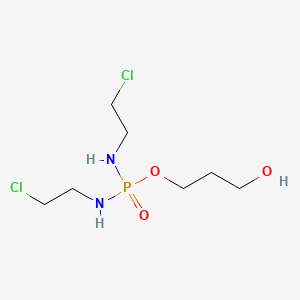

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17Cl2N2O3P |

|---|---|

Molecular Weight |

279.1 g/mol |

IUPAC Name |

3-bis(2-chloroethylamino)phosphoryloxypropan-1-ol |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h12H,1-7H2,(H2,10,11,13) |

InChI Key |

JOAQXFLTMDRBOD-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)COP(=O)(NCCCl)NCCCl |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modifications of Alcoifosfamide

Established Synthetic Pathways for Alcoifosfamide

As a metabolite, this compound is not typically synthesized directly for administration but is formed in the body after the administration of ifosfamide (B1674421). The established synthetic pathways are therefore those of ifosfamide itself.

The synthesis of ifosfamide, and by extension the generation of its metabolites, involves several key steps. A common route avoids the direct use of hazardous alkylating agents like bis(2-chloroethyl)amine (B1207034) by introducing the chlorine atoms in the final stages of the synthesis. researchgate.net One synthetic approach involves the reaction of specific precursors with sulfuryl chloride to yield ifosfamide. researchgate.net This method enhances safety by avoiding the handling of highly reactive and toxic intermediates.

Optimizing the yield in the synthesis of oxazaphosphorines is a critical aspect of pharmaceutical manufacturing. Bayesian optimization has emerged as a powerful tool in chemical synthesis to enhance reaction yields by systematically exploring reaction parameters. nih.gov This data-driven approach allows for more informed decisions on experimental conditions, leading to more efficient synthetic processes. nih.gov For instance, in the synthesis of related complex molecules, the choice of solvents, temperature, and catalysts are crucial variables that can be optimized to improve the yield and purity of the final product. researchgate.net The application of such optimization frameworks to the synthesis of ifosfamide and its analogues could lead to significant improvements in production efficiency. nih.gov

Key Reaction Steps and Intermediates

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives of ifosfamide aims to overcome limitations such as toxicity and drug resistance. nih.gov

The primary rationale for the structural diversification of oxazaphosphorines like ifosfamide is to improve their therapeutic index. researchgate.net This involves designing new molecules that exhibit enhanced selectivity for cancer cells while minimizing damage to healthy tissues. nih.govresearchgate.net For example, the development of glufosfamide, a glucose conjugate of ifosfamide, was driven by the goal of targeting tumor cells that have a high rate of glucose uptake. researchgate.netresearchgate.net Similarly, mafosfamide (B565123) was designed as a stable derivative that releases the active cytotoxic agents. nih.govresearchgate.net The overarching goal is to create new chemical entities with more favorable pharmacokinetic and pharmacodynamic properties. nih.gov

A key strategy to enhance the selectivity of oxazaphosphorine analogues is to exploit the unique biochemical characteristics of cancer cells. The conjugation of the cytotoxic agent to a molecule that is preferentially taken up by tumor cells is a well-established approach. researchgate.netresearchgate.net Glufosfamide exemplifies this strategy, where the glucose moiety facilitates its transport into cancer cells, leading to a higher concentration of the active drug at the tumor site. researchgate.netresearchgate.net Another approach involves modifying the chemical structure to alter the activation pathway of the drug. For instance, gene-directed enzyme prodrug therapy (GDEPT) utilizes cytochrome P450 enzymes to activate the prodrug selectively within the tumor cells, thereby enhancing its cytotoxic effect locally.

The exploration of novel chemical scaffolds is a fundamental aspect of drug discovery, aiming to identify new core structures with improved biological activity. researchgate.netchemrxiv.orglifechemicals.com In the context of oxazaphosphorine analogues, this involves synthesizing derivatives with different ring sizes or incorporating novel heterocyclic systems. researchgate.netchemrxiv.org For example, analogues of ifosfamide with a five-membered oxazaphospholidine ring have been synthesized and evaluated. researchgate.net

The systematic study of substituent effects is also crucial for understanding structure-activity relationships. rsc.orgnih.govmdpi.combeilstein-journals.org By introducing different functional groups at various positions on the oxazaphosphorine scaffold, it is possible to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.comuzh.ch This allows for the fine-tuning of the drug's properties to achieve a better therapeutic outcome. The synthesis of various derivatives, such as those with modified side chains or altered stereochemistry, contributes to a deeper understanding of the structural requirements for potent and selective anticancer activity. nih.govmdpi.comuobaghdad.edu.iq

Approaches to Enhanced Selectivity in Oxazaphosphorine Analogues

Computational and AI-Driven Approaches in this compound Synthesis Optimization

The synthesis of complex molecules like this compound, a derivative of the anticancer drug Ifosfamide, is increasingly benefiting from computational and artificial intelligence (AI) methodologies. ayubmed.edu.pkpreprints.org These advanced tools are revolutionizing synthetic chemistry by enabling faster, more efficient, and innovative route design. ayubmed.edu.pktandfonline.com For a specialized molecule like this compound, which is part of the broader class of oxazaphosphorine prodrugs, these technologies offer significant advantages in navigating the complexities of its synthesis. nih.govresearchgate.net

Data-Driven Retrosynthetic Analysis

Speed: Proposes multiple synthetic routes in minutes. chemical.ai

Diversity: Explores a wide range of chemical reactions, including those that may not be immediately obvious to a human chemist. chemical.ai

Several platforms, such as ChemAIRS® and Spaya, offer these capabilities, leveraging extensive reaction databases and proprietary algorithms to streamline the process of synthetic route design. iktos.aichemical.ai

Reaction Prediction Models

For the synthesis of this compound, these models can be used to:

Predict Reaction Outcomes: Given a set of reactants and reagents, the model can predict the most likely chemical product. chemcopilot.com

Identify Potential Byproducts: Some advanced models can now predict potential side products, which is crucial for optimizing reaction conditions and simplifying purification. chemical.ai

Optimize Reaction Conditions: By analyzing similar reactions in the training data, these models can suggest optimal solvents, temperatures, and catalysts.

The integration of reaction prediction models within the synthesis planning workflow provides a more complete picture, allowing chemists to anticipate challenges and refine their synthetic strategy before entering the lab. arxiv.org

| Feature | ChemAIRS® | Spaya | IBM RXN |

|---|---|---|---|

| Core Technology | AI-powered retrosynthesis | AI-driven retrosynthesis | AI for reaction prediction |

| Key Capability | Impurity prediction chemical.ai | Real-time route exploration iktos.ai | Cloud-based reaction prediction chemcopilot.com |

| Database Integration | Not specified | Integrates with Elsevier's Reaxys iktos.ai | Trained on millions of reactions chemcopilot.com |

| Primary Use Case | Synthesis planning and optimization | Rapid synthetic route design | Predicting retrosynthetic pathways |

Application of Machine Learning and Generative Models for Synthetic Route Identification

Beyond predicting individual reactions, machine learning (ML) and generative models are being used to design entirely new synthetic routes. nih.gov These models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can explore the vast chemical space to identify novel and efficient pathways. researchgate.net

In the context of this compound synthesis, generative models can be employed to:

Generate Novel Intermediates: These models can propose new molecular structures that could serve as more efficient precursors. nih.gov

Design De Novo Synthesis Routes: By learning the underlying rules of chemical synthesis, generative models can construct complete synthetic pathways from starting materials to the final product. preprints.org

Optimize for Multiple Objectives: These models can be trained to optimize for several factors simultaneously, such as yield, cost, and environmental impact. arxiv.org

For example, a generative model could be tasked with designing a synthetic route to this compound that avoids the use of toxic reagents or minimizes the number of synthetic steps. The model would then generate a series of potential routes that meet these criteria, which can then be evaluated by chemists for their practicality. This approach not only accelerates the discovery of synthetic routes but also fosters innovation in chemical synthesis. tandfonline.comnih.gov

Metabolism and Biotransformation of Alcoifosfamide in Preclinical Models

Identification of Metabolic Pathways and Enzymatic Transformations

The biotransformation of alcoifosfamide involves a series of enzymatic reactions that modify its chemical structure, influencing its activity and excretion.

Role of Cytochrome P450 System and Other Enzymes in Biotransformation

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including this compound. mdpi.comwikipedia.org These enzymes are involved in Phase I metabolic reactions, which typically introduce or expose functional groups on the substrate molecule. mdpi.com In the context of ifosfamide (B1674421), the parent compound of this compound, CYP450 enzymes, particularly isoforms from the CYP2B and CYP3A families, are known to be critical for its activation and deactivation pathways. nih.gov While the specific CYP isoforms responsible for the direct metabolism of this compound are not as extensively detailed as those for ifosfamide, the involvement of the CYP system is evident from in vitro studies. frontiersin.orgbiorxiv.org

The metabolic processes are not limited to the CYP450 system. Other enzymes, such as aldehyde oxidase, dehydrogenases, and those involved in conjugation reactions (Phase II metabolism), may also contribute to the further biotransformation of this compound and its downstream metabolites. admescope.comsolvobiotech.com

Metabolite Identification and Profiling using Advanced Analytical Techniques

The identification and quantification of this compound and its metabolites in biological matrices are accomplished using highly sensitive and specific analytical methods. ijpras.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a predominant technique due to its superior specificity, sensitivity, and efficiency in metabolite identification. ijpras.com High-resolution mass spectrometry (HRMS) further enhances the quality of the metabolite identification process by providing accurate mass measurements, which aids in the elucidation of elemental compositions. pharmaron.com

Techniques such as the mass defect filter (MDF) have been developed to improve the detection of both expected and unexpected drug metabolites in complex biological samples. nih.gov Metabolite profiling strategies often involve comparing metabolite patterns across different time points and biological samples (e.g., plasma, urine) to build a comprehensive picture of the drug's metabolic fate. pharmaron.com

Formation of Reactive Metabolites (Mechanistic Focus)

The biotransformation of certain compounds can lead to the formation of chemically reactive metabolites, which are often electrophilic species capable of covalently binding to cellular macromolecules like proteins and DNA. evotec.com This process is considered a potential mechanism for idiosyncratic adverse drug reactions. evotec.com In the case of the parent compound, ifosfamide, its metabolism generates acrolein and chloroacetaldehyde, which are known to be toxic. The formation of reactive metabolites is often mediated by CYP450 enzymes. researchgate.net

Screening for the formation of these reactive species is a critical step in preclinical drug development. evotec.com This is often done by using trapping agents, such as glutathione (B108866) (GSH), which form stable adducts with the reactive metabolites that can then be detected by mass spectrometry. evotec.com While direct evidence for the formation of unique reactive metabolites from this compound itself is less documented, its structural relationship to ifosfamide suggests that similar pathways could be involved.

In Vitro Metabolism Studies

In vitro models are indispensable tools for investigating the metabolic pathways of drug candidates in a controlled environment, providing insights into their hepatic clearance and potential for drug-drug interactions. mmv.orgnih.gov

Use of Hepatocytes and Subcellular Fractions (e.g., Liver Microsomes, S9)

Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of Phase I and Phase II drug-metabolizing enzymes and cofactors, closely mimicking the in vivo metabolic environment of the liver. dls.com They can be used in suspension or as cultured monolayers. dls.com

Subcellular fractions, such as liver microsomes and the S9 fraction, are also widely used. dls.comevotec.com Liver microsomes are vesicles derived from the endoplasmic reticulum and are a rich source of CYP450 enzymes. dls.comevotec.com They are particularly useful for studying Phase I metabolism. evotec.com The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of a broader range of metabolic reactions. admescope.com Studies utilizing liver microtissues have demonstrated the capacity for hepatic biotransformation of ifosfamide, a process driven by liver-specific CYP enzymes. biorxiv.orgbiorxiv.org

Table 1: Comparison of In Vitro Metabolism Systems

| System | Description | Key Enzymes Present | Primary Application |

| Hepatocytes | Intact liver cells | Full complement of Phase I and II enzymes | "Gold standard" for overall hepatic metabolism and clearance studies. dls.com |

| Liver Microsomes | Vesicles of endoplasmic reticulum | Primarily Phase I enzymes (CYP450s, FMOs) | High-throughput screening of Phase I metabolic stability. nih.govevotec.com |

| S9 Fraction | Supernatant from centrifugation at 9000g | Microsomal and cytosolic enzymes | Broader investigation of Phase I and some Phase II metabolic pathways. admescope.com |

Application of Recombinant Enzymes in Elucidating Metabolic Fate

Recombinant enzymes, which are specific human drug-metabolizing enzymes expressed in a host system (e.g., bacteria, insect cells), are valuable tools for identifying the specific enzymes responsible for a particular metabolic pathway. solvobiotech.comnih.gov By incubating a compound with a panel of individual recombinant CYP450 isoforms, for instance, it is possible to pinpoint which specific enzymes are involved in its metabolism. solvobiotech.comnih.gov This approach offers a high degree of precision and control, eliminating the complexity of the native liver environment. neb.com Recombinant enzymes are particularly useful for reaction phenotyping and for generating specific metabolites in sufficient quantities for structural characterization and further pharmacological or toxicological testing. nih.gov

Metabolic Stability and Clearance Assessment in Vitro

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro systems, such as liver microsomes and hepatocytes, are routinely employed in early drug development to predict in vivo metabolic clearance. These models contain a range of drug-metabolizing enzymes and can provide an initial assessment of a compound's susceptibility to biotransformation.

For this compound, a metabolite of the anticancer prodrug Ifosfamide, its formation is an indicator of successful hepatic bioactivation of the parent compound. In vitro studies using human liver microtissues have demonstrated the biotransformation of Ifosfamide into its metabolites, including this compound. The metabolic process begins with the hydroxylation of Ifosfamide by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to form 4-hydroxyifosfamide (B1221068). This intermediate exists in equilibrium with its tautomer, aldoifosfamide (B1666837), which is then further metabolized.

The assessment of metabolic stability involves incubating the compound with liver fractions and monitoring its disappearance over time to determine its intrinsic clearance. While specific quantitative data on the intrinsic clearance of this compound from these in vitro systems is not extensively detailed in the provided search results, the general principle involves measuring the rate of metabolism to predict how quickly the drug would be cleared in the body. The use of such in vitro models is a standard approach to reduce the failure rate of drug candidates in later preclinical and clinical stages.

Interactive Table: In Vitro Metabolic Stability Assessment Methods

| Test System | Description | Key Endpoints | Relevance |

| Liver Microsomes | Subcellular fractions of the liver containing phase I drug-metabolizing enzymes (e.g., CYPs). | Intrinsic clearance, metabolic half-life. | Assesses susceptibility to oxidative metabolism. |

| Hepatocytes | Intact liver cells containing both phase I and phase II enzymes. | Intrinsic clearance, metabolite identification. | Provides a more complete picture of hepatic metabolism. |

| Liver S9 Fraction | A mixture of microsomes and cytosolic enzymes. | Broad assessment of metabolic pathways. | Useful for screening a wide range of metabolic reactions. |

| Human Liver Microtissues | 3D cell culture models that mimic liver physiology. | Metabolite formation, assessment of drug-drug interactions. | Offers a more physiologically relevant system for predicting in vivo outcomes. |

Comparative Metabolism Studies in Preclinical Species

Cross-Species Profiling of Metabolites

Understanding the metabolic fate of a drug across different preclinical species is crucial for selecting appropriate animal models for safety testing and for extrapolating data to humans. Cross-species differences in drug metabolism, both qualitative and quantitative, can significantly impact a drug's efficacy and toxicity profile.

Metabolism studies of Ifosfamide in mice have identified several metabolites, including this compound. A comprehensive metabolomic analysis in mice treated with Ifosfamide identified 23 urinary metabolites, revealing that N-dechloroethylation is a preferential pathway. In addition to mice, this compound has also been identified as a metabolite in dogs treated with Ifosfamide. Specifically, analysis of urine from a beagle dog administered Ifosfamide confirmed the presence of this compound, alongside other metabolites like 4-ketoifosfamide (B42628) and dechloroethylated derivatives.

These findings highlight that the metabolic pathways leading to the formation of this compound are present in multiple preclinical species. However, the relative abundance of different metabolites can vary. For instance, a key difference noted between the metabolism of Ifosfamide and its isomer Cyclophosphamide (B585) in mice is the prevalence of metabolites derived from side-chain dealkylation in Ifosfamide metabolism.

Interactive Table: Identified Metabolites of Ifosfamide (Parent of this compound) in Preclinical Species

| Metabolite | Mouse | Dog | Rat |

| This compound | Yes | Yes | Yes |

| 4-ketoifosfamide | Yes | Yes | Not Specified |

| Carboxyifosfamide | Yes | Yes | Not Specified |

| Dechloroethyl cyclophosphamide | Yes | Not Specified | Not Specified |

| Dechloroethylifosfamide | Yes | Not Specified | Yes |

| Isophosphoramide mustard | Yes | Not Specified | Not Specified |

Relevance of Animal Models for Metabolic Pathway Extrapolation

The selection of an appropriate animal model for preclinical studies is a critical step in drug development, as interspecies differences in drug metabolism can lead to poor prediction of human pharmacokinetics and toxicity. An ideal animal model should exhibit metabolic pathways that are qualitatively and quantitatively similar to those in humans.

The fact that this compound is formed in species such as mice and dogs suggests that these animals possess the necessary enzymatic machinery for this specific metabolic step of Ifosfamide. The presence of shared metabolites across species provides a basis for using these animal models to study the broader aspects of Ifosfamide's disposition.

However, significant species differences in drug metabolism are common. For instance, the preferential metabolic pathways can differ, as seen with the N-dechloroethylation of Ifosfamide in mice. Such differences can lead to variations in the concentrations of active or toxic metabolites, which has implications for the translation of efficacy and safety findings to humans. Therefore, while the identification of this compound in these models is a positive indicator, a full quantitative comparison of the entire metabolic profile with that in humans is necessary to

Mechanisms of Action at the Molecular and Cellular Level

DNA Alkylation and Cross-linking Modalities

The hallmark of the oxazaphosphorine class of compounds, to which Alcoifosfamide belongs, is their ability to interfere with DNA replication and transcription. This is achieved through the covalent attachment of alkyl groups to the DNA molecule.

While direct studies on this compound's interaction with nucleic acids are not extensively detailed in current literature, the mechanism can be inferred from its parent compound, Ifosfamide (B1674421). The active metabolites of Ifosfamide are known to alkylate DNA, with a primary target being the N-7 position of guanine (B1146940) residues. drugbank.com This interaction involves the transfer of an alkyl group to the guanine base, a process that disrupts the normal structure and function of the DNA. glenresearch.com The binding of such agents to DNA can occur through various forces, including electrostatic and covalent interactions. thermofisher.comatdbio.com

A critical consequence of DNA alkylation by bifunctional agents is the formation of cross-links. These can be either intra-strand, connecting two points on the same DNA strand, or inter-strand, linking the two opposite strands of the DNA double helix. drugbank.comnih.govwikipedia.org The formation of inter-strand cross-links is particularly cytotoxic as it physically prevents the separation of the DNA strands, a process essential for both DNA replication and transcription. nih.gov This blockage of fundamental cellular processes ultimately triggers programmed cell death, or apoptosis. While ifosforamide mustard is recognized as the principal agent responsible for this cross-linking, the potential contribution of other metabolites in this complex pathway continues to be an area of investigation. informahealthcare.com

Molecular Interactions with Nucleic Acids

Molecular Target Identification and Characterization

Identifying the specific biomolecules with which a compound interacts is crucial for understanding its full spectrum of activity.

The primary direct binding target for the active metabolites of the Ifosfamide family is deoxyribonucleic acid (DNA). drugbank.com Beyond DNA, these alkylating agents have the potential to interact with a variety of other intracellular molecules. drugbank.com The specific direct binding targets of this compound itself, however, are not well-documented. Research into biomolecular interactions often employs techniques like affinity binding assays to determine the strength and specificity of binding between a ligand, such as a drug metabolite, and its target. bmglabtech.comil-biosystems.com

| Interacting Biomolecule | Type of Interaction | Reference |

| Deoxyribonucleic Acid (DNA) | Alkylation, Cross-linking | drugbank.cominformahealthcare.com |

Modern analytical techniques such as proteomics and genomics are powerful tools for identifying the molecular targets of drugs and their metabolites. nih.govnih.govfrontiersin.org Proteomic profiling can reveal changes in protein expression or modification in response to a compound, while genomic profiling can identify genetic factors that influence sensitivity or resistance. nih.govnih.gov Thermal proteome profiling, for instance, can identify proteins that exhibit altered stability upon interaction with a small molecule. biorxiv.org To date, specific proteomic or genomic profiling studies focused solely on the effects of this compound are not widely available in the published literature. Such studies on the broader effects of Ifosfamide treatment could potentially provide indirect clues about the roles of its various metabolites.

Direct Binding Targets and Interacting Biomolecules

Cellular Signaling Pathway Modulation

The introduction of a cytotoxic agent into a cell can trigger a cascade of signaling events that determine the cell's fate. These pathways are complex and interconnected, often involving a series of protein phosphorylations and other molecular modifications. nih.govcolorado.edu Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govscientificarchives.com The DNA damage caused by alkylating agents, for example, can activate signaling pathways involved in cell cycle arrest and apoptosis. While the broader impact of Ifosfamide on cellular signaling is recognized, the specific modulatory effects of this compound on individual signaling pathways have not been a focus of detailed investigation.

Impact on Cell Cycle Progression and Regulation

The primary mechanism by which the ifosfamide metabolic pathway, and by extension its active components, impacts the cell cycle is through the induction of DNA damage. patsnap.comontosight.ai The active metabolite, isophosphoramide mustard, is a potent alkylating agent that forms both interstrand and intrastrand cross-links in the DNA of cancer cells. drugbank.comnih.gov This extensive DNA damage is a powerful trigger for cell cycle checkpoint activation, which serves to halt the progression of the cell cycle to allow time for DNA repair. nursingcecentral.comnih.gov

Key findings on the impact on the cell cycle include:

Checkpoint Activation: DNA alkylating agents are potent activators of cell cycle checkpoints. nursingcecentral.com The DNA damage they cause, particularly double-strand breaks or stalled replication forks, signals the cell to arrest its progression. atlasgeneticsoncology.org This arrest predominantly occurs at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. copsac.com

Role of p53: The tumor suppressor protein p53 plays a significant role in the cellular response to DNA damage. In cells with functional (wild-type) p53, the protein can be activated in response to the damage, leading to the transcription of genes that enforce cell-cycle arrest, such as the cyclin-dependent kinase inhibitor p21. nih.govembopress.org However, the status of p53 can influence treatment response; in some p53 wild-type cells, the activation of DNA repair pathways can diminish the efficacy of alkylating agents. oncohemakey.com Conversely, in certain p53-deficient soft tissue sarcomas, treatment with ifosfamide led to the overexpression of the kinase CDK4, which is involved in anti-apoptotic mechanisms and cell cycle regulation. nih.gov

Modulation of Regulatory Proteins: The active metabolite of ifosfamide, isophosphoramide mustard (IPM), has been shown to decrease the expression of the TP53 gene, which modulates the activity of the p53 cell cycle regulator. pharmgkb.orgnih.gov Furthermore, DNA damage caused by alkylating agents can influence the levels of key regulatory proteins like cyclin B1, which is crucial for the G2/M transition. copsac.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

When the DNA damage induced by ifosfamide's active metabolites is too severe to be repaired, the cell is directed to undergo programmed cell death, primarily through apoptosis. patsnap.comnursingcecentral.com This elimination of genetically damaged cells is a critical component of the drug's anticancer effect.

The induction of apoptosis is driven by several molecular events:

DNA Damage as a Trigger: The formation of DNA cross-links by isophosphoramide mustard is the initial trigger for apoptosis. patsnap.comontosight.ai This damage is recognized by cellular surveillance systems, which can initiate either intrinsic or extrinsic apoptotic pathways. nih.gov

Caspase Cascade Activation: Ifosfamide treatment leads to the activation of the caspase cascade, which executes the apoptotic program. Studies have shown an increase in the gene expression and activation of initiator caspase 9 and effector caspase 3 following treatment. nih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for determining cell fate. The p53 protein, when activated by DNA damage, can induce apoptosis by transcriptionally upregulating pro-apoptotic members of this family. nih.govmdpi.com Furthermore, ifosfamide treatment has been observed to decrease the expression of the anti-apoptotic protein BCL2, thereby tipping the balance in favor of cell death. nih.gov

p53-Dependent and Independent Apoptosis: In cells with functional p53, the protein is a key mediator of apoptosis in response to chemotherapy. thermofisher.com It can directly activate the transcription of pro-apoptotic genes. nih.gov However, ifosfamide can induce apoptosis even in cancer cells with mutated or deficient p53, indicating the existence of p53-independent pathways to cell death. nih.gov For instance, the sheer volume of DNA damage can trigger apoptosis regardless of p53 status.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological effects of ifosfamide are not caused by the parent drug itself but by its various metabolites. The structure of each metabolite dictates its specific activity, whether it is cytotoxic, toxic, or inactive. This compound is a product of a metabolic side-pathway that converts the active aldehyde, aldoifosfamide (B1666837), into a more stable and less reactive alcohol, effectively representing a detoxification step.

Correlating Chemical Structures with Biological Activities

The transformation of ifosfamide into its various metabolites provides a clear example of a structure-activity relationship. The key structural feature required for anticancer activity is the bis(2-chloroethyl)amine (B1207034) group, which, upon activation, forms a highly reactive aziridinium (B1262131) ion capable of alkylating DNA. gpatindia.com

| Compound Name | Structure | Role in Pathway | Biological Activity |

| Ifosfamide | Prodrug | Parent Compound | Inactive until metabolized. nih.gov |

| 4-Hydroxyifosfamide (B1221068) | Active Metabolite | Primary active metabolite. | Cytotoxic; IC50 of 10.8 µM and 25.0 µM in two tumor cell lines. nih.gov |

| Aldoifosfamide | Active Intermediate | Tautomer of 4-hydroxyifosfamide; precursor to the ultimate alkylating agent. | Cytotoxic; unstable intermediate. core.ac.uk |

| Isophosphoramide Mustard | Active Metabolite | Ultimate DNA alkylating agent. | Highly cytotoxic; responsible for the primary anticancer effect. patsnap.com |

| This compound | Metabolite | Product of aldoifosfamide reduction. | Considered a detoxification product; significantly less reactive and cytotoxic than its aldehyde precursor. |

| Chloroacetaldehyde (CAA) | Byproduct | Byproduct of the deactivation pathway. | Neurotoxic and nephrotoxic; also shows direct cytotoxic activity against tumor cells with an IC50 of 8.6 µM and 15.3 µM in two lines. nih.govscholasticahq.com |

| Acrolein | Byproduct | Byproduct of isophosphoramide mustard formation. | Urotoxic; responsible for hemorrhagic cystitis. core.ac.ukpatsnap.com |

| 4-Ketoifosfamide (B42628) | Inactive Metabolite | Product of 4-hydroxyifosfamide oxidation. | Inactive detoxification product. |

This table is interactive. Click on the headers to sort the data.

Ligand and Structure-Based Approaches in Mechanism Elucidation

Understanding how the chemical structure of a metabolite like isophosphoramide mustard relates to its function (DNA alkylation) can be enhanced using computational methods. These approaches model the interaction between the drug (the ligand) and its biological target (the structure).

Structure-Based Approaches: These methods use the three-dimensional structure of the biological target, in this case, DNA, to model how a ligand interacts with it. Molecular docking simulations can predict the precise binding mode of ifosfamide's active metabolites. For example, molecular modeling has been used to visualize how nitrogen mustard analogues bind preferentially to guanine residues within specific DNA sequences, sometimes forming unusual base-pairing interactions that contribute to the DNA damage. acs.org These models help explain the sequence selectivity of some alkylating agents and provide a structural basis for their mutagenic and cytotoxic effects.

Ligand-Based Approaches: When a high-resolution structure of the target is not available or when studying a group of related compounds, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) are employed. sbq.org.brmdpi.com A QSAR model establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govfrontiersin.org For the oxazaphosphorine class of drugs, QSAR studies can identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are critical for cytotoxic activity. researchgate.net For instance, such studies can quantify the necessity of the two chloroethyl groups for activity, as they are essential for forming the aziridinium ion that alkylates DNA. gpatindia.com These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more effective and less toxic chemotherapeutic agents.

Cellular and Molecular Mechanisms of Resistance to Alcoifosfamide

Acquired Resistance Mechanisms

Acquired resistance to Alcoifosfamide develops in tumor cells after exposure to the drug, leading to a decreased sensitivity. This phenomenon is driven by various adaptive changes within the cancer cells.

The intracellular concentration of this compound and its active metabolites is a critical determinant of its cytotoxic activity. Alterations in drug transport systems can significantly impact this concentration.

Decreased Uptake: While this compound and other oxazaphosphorines are somewhat hydrophilic, their entry into cells can be facilitated by uptake transporters. researchgate.netnih.gov A reduction in the expression or function of these transporters can limit the amount of the prodrug entering the cancer cell, thereby reducing the formation of its active cytotoxic metabolites. oncohemakey.com

Increased Efflux: A more prominent mechanism of resistance involves the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.com These transporters actively expel chemotherapeutic agents from the cell, lowering their intracellular concentration and thus their effectiveness. oncohemakey.commdpi.com Several ABC transporters have been implicated in resistance to oxazaphosphorines:

Multidrug Resistance-Associated Proteins (MRPs): MRP1, MRP2, and MRP4 have been shown to be involved in the efflux of oxazaphosphorines and their metabolites. researchgate.net Overexpression of MRP4, for instance, has been demonstrated to increase resistance to ifosfamide (B1674421), a related compound, in cell line models. core.ac.uk

Breast Cancer Resistance Protein (BCRP): BCRP (also known as ABCG2) is another efflux pump implicated in resistance to various chemotherapeutic agents, including some used in combination with oxazaphosphorines. core.ac.uk

P-glycoprotein (P-gp/MDR1): This is one of the most well-studied efflux pumps associated with multidrug resistance. nih.gov

The following table summarizes the key transporters involved in this compound resistance:

| Transporter Family | Specific Transporter | Function | Implication in Resistance |

| ABC Transporters | MRP1, MRP2, MRP4 | Efflux of drugs and metabolites | Increased expression leads to reduced intracellular drug concentration. researchgate.net |

| BCRP (ABCG2) | Efflux of various drugs | Contributes to multidrug resistance. core.ac.uk | |

| P-glycoprotein (P-gp/MDR1) | Efflux of a broad range of drugs | A major mechanism of multidrug resistance. nih.gov | |

| Uptake Transporters | Various | Facilitate drug entry into cells | Decreased function limits drug availability within the cell. nih.govoncohemakey.com |

This compound is a metabolite of ifosfamide, which itself is a prodrug requiring metabolic activation by cytochrome P450 (CYP) enzymes to form its active alkylating species. researchgate.netresearchgate.net The detoxification of these active metabolites is also a critical step.

Metabolic Inactivation: this compound is formed through the reduction of the open-ring aldehyde metabolite of ifosfamide. oncohemakey.com This is considered a detoxification pathway. researchgate.netcore.ac.uk An increase in the activity of enzymes responsible for this conversion, such as alcohol dehydrogenases (ADH) and aldo-keto reductases (AKR1), could lead to a higher rate of detoxification and thus resistance. researchgate.netcore.ac.uk

Target Enzyme Inhibition: While not a direct resistance mechanism to this compound itself (as it is a detoxification product), modifications in the enzymes targeted by the active metabolites of ifosfamide can confer resistance. gardp.org The active mustards generated from ifosfamide exert their cytotoxic effect by cross-linking DNA. core.ac.uk Alterations in the structure of DNA or associated proteins could potentially reduce the binding affinity of these alkylating agents, though this is a less commonly cited mechanism for this class of drugs compared to others. nih.gov

The primary mechanism of action of the active metabolites of ifosfamide is the induction of DNA damage, particularly interstrand cross-links. nih.gov Consequently, the cell's ability to repair this damage is a major determinant of its survival and a key mechanism of resistance. nih.gov

Increased DNA Repair Capacity: Cancer cells can develop resistance by upregulating various DNA repair pathways. frontiersin.org These pathways can recognize and remove the DNA adducts formed by the alkylating agents before they can lead to cell death. nih.govnih.gov Key repair mechanisms include:

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are involved in repairing a wide range of DNA lesions. nih.gov

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the major pathways for repairing double-strand breaks, which can be a consequence of the initial DNA damage. nih.govrsc.org Upregulation of proteins involved in these pathways, such as RAD51 and BRCA2, can enhance repair and promote resistance. rsc.org

O6-methylguanine-DNA methyltransferase (MGMT): This enzyme specifically removes alkyl groups from the O6 position of guanine (B1146940), directly reversing the DNA damage caused by some alkylating agents and contributing to resistance. frontiersin.org

Research has shown that cancer cells with high expression of DNA repair enzymes can be more resistant to chemotherapy. mayoclinic.org The SOS response in bacteria is a well-studied example of a DNA damage response system that can lead to mutations and antibiotic resistance, providing a model for understanding similar processes in cancer cells. wikipedia.org

While the primary target of this compound's parent compound, ifosfamide, is DNA, resistance mechanisms can sometimes involve other cellular components. Changes in microtubule dynamics are a known mechanism of resistance to other classes of chemotherapeutic agents, such as taxanes and vinca (B1221190) alkaloids, which directly target microtubules. nih.govsickkids.ca

Altered Tubulin Expression and Polymerization: Resistance to microtubule-targeting agents can arise from alterations in the expression of different tubulin isotypes or from mutations in the tubulin protein itself. sickkids.caub.edu These changes can affect the stability and dynamics of microtubules, making them less susceptible to the effects of drugs that disrupt their function. nih.govresearchgate.net While not a primary resistance mechanism for alkylating agents like ifosfamide, the development of multidrug resistance can sometimes lead to cross-resistance involving microtubule-related mechanisms. sickkids.ca

Enhanced DNA Repair Mechanisms

Genetic and Epigenetic Factors in Resistance Development

The development of the acquired resistance mechanisms described above is often rooted in genetic and epigenetic changes within the cancer cells.

Gene Amplification: This process involves an increase in the number of copies of a specific gene, leading to overexpression of the corresponding protein. wikipedia.orggenome.gov In the context of this compound resistance, amplification of genes encoding for efflux pumps (like the ABC transporters) or detoxification enzymes can lead to a more robust resistance phenotype. nih.gov For example, amplification of the AR gene is a known mechanism of resistance to hormonal therapy in prostate cancer. oncokb.org Similarly, amplification of genes involved in drug metabolism or efflux could contribute to this compound resistance. genome.gov Chromothripsis, a catastrophic event of chromosomal rearrangement, has been identified as a driver of gene amplification in cancer, enabling rapid acquisition of drug tolerance. nih.gov

Gene Mutation: Mutations in specific genes can also confer resistance. cancer.gov

Mutations in Drug Targets: While less common for alkylating agents, mutations in the target enzyme that reduce drug binding affinity are a known resistance mechanism for other drugs. nih.gov

Mutations in Resistance-Related Genes: Mutations can activate or inactivate genes involved in the resistance process. For example, mutations in DNA repair genes can alter their function, sometimes leading to increased repair capacity. elifesciences.orgstanford.edu Conversely, mutations that inactivate tumor suppressor genes involved in apoptosis (programmed cell death) can make cancer cells more resistant to the cytotoxic effects of chemotherapy. researchgate.net

The following table provides examples of genes that, when amplified or mutated, can contribute to chemotherapy resistance.

| Gene Category | Example Gene(s) | Function | Consequence of Alteration |

| Efflux Pumps | ABCC1, ABCC2, ABCC4, ABCG2 | Drug efflux | Amplification: Increased drug removal from the cell. core.ac.uk |

| Detoxification Enzymes | ADH, AKR1 | Metabolize and inactivate drugs | Amplification/Upregulation: Enhanced detoxification of active metabolites. researchgate.netcore.ac.uk |

| DNA Repair | BRCA2, RAD51, MGMT | Repair of DNA damage | Upregulation/Mutation: Increased capacity to repair drug-induced DNA damage. frontiersin.orgrsc.org |

| Apoptosis Regulators | TP53 | Tumor suppressor, apoptosis induction | Mutation: Loss of apoptotic response to DNA damage. researchgate.net |

Dysregulation of Gene Expression and Epigenetic Modulation

Resistance to oxazaphosphorine chemotherapeutics is fundamentally linked to the dysregulation of gene expression, a process that can be driven by both genetic mutations and epigenetic alterations. ingentaconnect.comnih.gov These changes allow cancer cells to adapt to and survive the DNA damage inflicted by the active metabolites of drugs like ifosfamide.

One of the most well-characterized mechanisms of resistance involves the increased expression of drug-detoxifying enzymes. researchgate.net Aldehyde dehydrogenases (ALDH), particularly isoforms ALDH1A1 and ALDH3A1, play a critical role in the detoxification of ifosfamide's active metabolites. pharmgkb.org Overexpression of these genes, a common finding in resistant tumors, directs the metabolic pathway away from the formation of the ultimate cytotoxic alkylating agent, isophosphoramide mustard, and towards inactive metabolites. pharmgkb.org This increased metabolic detoxification effectively reduces the intracellular concentration of the active drug, thereby conferring resistance. researchgate.netingentaconnect.com

Beyond direct enzymatic detoxification, resistance is also governed by the expression levels of genes involved in DNA repair, apoptosis, and cell cycle control. oncohemakey.comnih.gov Enhanced expression of genes in DNA repair pathways, such as those involved in base excision repair or homologous recombination, can more efficiently remove the DNA adducts formed by the alkylating agent, mitigating its cytotoxic effect. oncohemakey.comrnceus.com Conversely, downregulation or mutation of pro-apoptotic genes, like the tumor suppressor TP53, can uncouple the link between DNA damage and the initiation of programmed cell death, allowing damaged cells to survive. pharmgkb.orgnih.gov

Epigenetic modulation represents a critical layer of control over this resistance-associated gene expression. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are reversible changes that alter gene expression without changing the underlying DNA sequence. nih.govmdpi.com In the context of cancer resistance, global epigenetic alterations are common. mdpi.com

DNA Methylation: Aberrant DNA methylation patterns, particularly hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, can lead to their silencing. nih.govmdpi.com This can effectively remove crucial brakes on cell proliferation or checkpoints for apoptosis, contributing to a resistant phenotype. Conversely, hypomethylation can lead to the inappropriate activation of oncogenes or genes that contribute to resistance, such as drug efflux pumps. nih.gov

Histone Modifications: The acetylation and methylation of histone tails are key regulators of chromatin structure and gene accessibility. nih.gov The "writers," "erasers," and "readers" of these histone marks can become dysregulated in cancer. nih.gov For instance, an increase in repressive marks (like H3K27me3) at the loci of genes that sensitize cells to chemotherapy, or an increase in activating marks at genes that confer resistance (like those for drug efflux pumps or DNA repair), can profoundly impact a cell's response to treatment. imrpress.com This epigenetic plasticity allows tumor cells to dynamically reprogram their transcriptional landscape to adapt to therapeutic pressure. nih.gov

Table 1: Key Genes and Modifications in Oxazaphosphorine Resistance

| Mechanism | Gene/Modification | Function in Resistance | Reference |

|---|---|---|---|

| Gene Expression Dysregulation | ALDH1A1, ALDH3A1 | Increased expression leads to enhanced detoxification of active metabolites, reducing drug efficacy. | pharmgkb.org |

| TP53 | Mutation or downregulation impairs the DNA damage response and apoptosis, allowing cell survival. | pharmgkb.orgnih.gov | |

| Epigenetic Modulation | Promoter Hypermethylation | Silencing of tumor suppressor genes involved in apoptosis or cell cycle control. | nih.govmdpi.com |

| Histone Deacetylation | Leads to a more condensed chromatin state, potentially silencing genes that promote drug sensitivity. | nih.gov |

Investigational Strategies to Overcome Resistance

The challenge of resistance to this compound and its parent compounds has spurred the development of innovative strategies designed to either bypass or directly counteract these resistance mechanisms.

Development of Novel Analogues with Modified Resistance Profiles

A primary strategy to overcome resistance is the development of novel analogues of the parent drug that are not susceptible to the same resistance pathways. A prominent example in the context of ifosfamide is palifosfamide (B1580618) (also known as isophosphoramide mustard-lysine or ZIO-201). researchgate.net

Palifosfamide is a stabilized formulation of isophosphoramide mustard, the ultimate active alkylating metabolite of ifosfamide. researchgate.net Its key advantage is that it does not require hepatic cytochrome P450-mediated bioactivation to become cytotoxic. researchgate.netingentaconnect.com This characteristic allows it to bypass two major resistance mechanisms:

Decreased Activation: Tumors with low expression of the necessary CYP enzymes (like CYP3A4 and CYP2B6) are inherently resistant to the prodrug ifosfamide, a limitation palifosfamide circumvents entirely. ingentaconnect.comeurekaselect.com

Increased Detoxification: Palifosfamide's activity is independent of the metabolic steps that are targeted by detoxifying enzymes like aldehyde dehydrogenase (ALDH). clinicaltrialsarena.comalaunos.com Preclinical studies have demonstrated that palifosfamide is active against cyclophosphamide-resistant cancer models that overexpress ALDH, suggesting it can overcome this common resistance pathway. alaunos.com

By administering the active moiety directly in a stable form, analogues like palifosfamide can exert their DNA-alkylating effects even in tumors that have developed resistance to the parent compound through these specific metabolic alterations. hodoodo.com

Table 2: Comparison of Ifosfamide and a Novel Analogue

| Feature | Ifosfamide (Parent Compound) | Palifosfamide (Novel Analogue) | Reference |

|---|---|---|---|

| Form | Prodrug | Active metabolite (stabilized form) | researchgate.net |

| Activation Requirement | Requires hepatic CYP450 enzyme activation | Does not require metabolic activation | ingentaconnect.comhodoodo.com |

| Susceptibility to ALDH-mediated Resistance | Yes, active metabolites are detoxified by ALDH | No, bypasses this detoxification pathway | clinicaltrialsarena.comalaunos.com |

| Potential to Overcome Resistance | Limited in tumors with low CYP expression or high ALDH expression | Designed to be effective in tumors resistant to the parent drug via metabolic pathways | alaunos.comhodoodo.com |

Exploring Combination Strategies (Mechanistic Rationale)

A cornerstone of modern oncology is the use of combination therapies to enhance efficacy and overcome resistance. rnceus.com The rationale for combining other agents with an alkylating agent like this compound's parent compound is to target multiple, independent cellular pathways simultaneously, thereby reducing the likelihood of cancer cells escaping treatment. nih.govrnceus.com

The mechanistic rationales for such combinations are diverse:

Inhibition of DNA Repair: Since alkylating agents kill cells by causing extensive DNA damage, a logical combination involves pairing them with inhibitors of DNA repair pathways. oncohemakey.com For example, inhibitors of poly(ADP-ribose) polymerase (PARP) can prevent the repair of single-strand breaks, which then collapse into lethal double-strand breaks during replication. This synthetic lethality approach can dramatically sensitize tumor cells to DNA-damaging agents. mdpi.com

Modulation of Epigenetic State: Combining alkylating agents with "epi-drugs" like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors is a promising strategy. nih.govmdpi.com These agents can remodel the chromatin structure, making it more accessible. nih.gov This can lead to the re-expression of silenced tumor suppressor genes that promote apoptosis or may increase the accessibility of DNA to the alkylating agent, thereby restoring drug sensitivity. nih.govimrpress.com

Targeting Parallel Survival Pathways: Cancer cells can often survive treatment by relying on alternative signaling pathways for growth and proliferation. nih.gov Combining an alkylating agent with a targeted therapy that blocks a key survival pathway (e.g., the PI3K/mTOR pathway) can create a dual-front attack, making it more difficult for the cell to compensate and survive. mdpi.com

Inhibition of Drug Efflux: For parent compounds that are substrates of ABC transporters, co-administration with an inhibitor of these efflux pumps can increase the intracellular drug concentration and overcome this form of resistance. nih.gov

These strategies are based on creating a scenario where the cancer cell's primary defense and escape mechanisms are simultaneously disabled, leading to a more potent and durable therapeutic response. nih.gov

Table 3: Mechanistic Rationale for Combination Strategies

| Combination Agent Class | Mechanistic Rationale | Potential Outcome | Reference |

|---|---|---|---|

| DNA Repair Inhibitors (e.g., PARP inhibitors) | Prevent the repair of DNA adducts and strand breaks caused by the alkylating agent. | Synergistic cell killing (synthetic lethality). | oncohemakey.commdpi.com |

| Epigenetic Modulators (e.g., HDAC inhibitors) | Alter chromatin structure to increase DNA accessibility and/or re-express silenced tumor suppressor genes. | Re-sensitization of resistant cells to the alkylating agent. | nih.govmdpi.com |

| Signal Transduction Inhibitors (e.g., PI3K/mTOR inhibitors) | Block compensatory survival pathways that cancer cells use to evade drug-induced stress. | Inhibit cell proliferation and survival, complementing the DNA-damaging effects. | nih.govmdpi.com |

Preclinical Research Methodologies and Models in Alcoifosfamide Studies

In Vitro Cell Culture Models

In vitro models are fundamental tools in the initial stages of drug discovery, allowing for the screening and characterization of compounds in a controlled laboratory setting. angelinipharma.com

Three-Dimensional (3D) Cell Cultures (e.g., Spheroids, Organoids)

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) cell culture models like spheroids and organoids have been developed. mdpi.comfrontiersin.orgresearchgate.net These models more accurately mimic the tissue architecture, cell-to-cell interactions, and nutrient gradients of a tumor microenvironment. frontiersin.orgnih.gov

Spheroids are aggregates of cells that can be formed using methods like the hanging drop technique. mdpi.comnih.gov They are valuable for studying tumor biology, drug penetration, and resistance mechanisms. frontiersin.orgmdpi.com For example, spheroids derived from cancer cell lines have been used to investigate resistance to chemotherapeutic agents. nih.govfrontiersin.org

Organoids are more complex 3D structures derived from stem cells or patient tissues that can self-organize and differentiate to resemble specific organs. frontiersin.orgmdpi.comnih.gov This allows for the creation of personalized models to study tumor behavior and drug responses, offering a robust platform for high-throughput screening. frontiersin.orgnih.gov

The adoption of 3D models in preclinical research is increasing due to their improved physiological relevance and predictive value for clinical outcomes. nih.govmdpi.com

Table 1: Comparison of 2D and 3D Cell Culture Models

| Feature | 2D Cell Culture | 3D Cell Culture (Spheroids/Organoids) |

| Cellular Organization | Monolayer on a flat surface nih.gov | Multicellular aggregates with tissue-like structures frontiersin.org |

| Cell-Cell Interaction | Limited nih.gov | Extensive and more representative of in vivo conditions |

| Microenvironment | Homogenous exposure to media frontiersin.org | Gradients of nutrients, oxygen, and waste products frontiersin.org |

| Drug Response | Often shows higher sensitivity omicsonline.org | Can exhibit increased drug resistance, closer to clinical reality omicsonline.orgnih.gov |

| Predictive Value | Lower for in vivo efficacy omicsonline.orgnih.gov | Higher, more clinically relevant outcomes nih.govfrontiersin.org |

| Complexity & Cost | Simple and low-cost nih.gov | More complex and can be more expensive to maintain nih.gov |

Microfluidics-Based Platforms and Organ-on-Chip Systems

Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling. elveflow.com These microfluidic devices culture human cells in a system that simulates the mechanical and physiological environment of human organs. elveflow.comnih.govcyprusjmedsci.com By integrating microfluidics, OoC platforms can recreate tissue architecture and key organ functions, providing a more accurate in vitro model for preclinical drug testing. elveflow.commdpi.com This technology allows for the study of cellular responses to drugs with high detail and can help evaluate pharmacokinetics and toxicity profiles, reducing the reliance on animal models. elveflow.comnih.gov

In Vivo Animal Models for Mechanistic and Pharmacodynamic Research

In vivo animal models are crucial for understanding the biological effects, safety, and efficacy of a drug candidate before it proceeds to human trials. researchgate.net These models allow for the study of pharmacodynamics, which examines the relationship between drug concentration and its therapeutic effect in a living organism. researchgate.netwikipedia.org

Rodent Models (e.g., Immunodeficient Mice, Genetically Engineered Mice)

Rodents, particularly mice and rats, are the most commonly used animals in biomedical research due to their physiological similarities to humans, fast reproduction rate, and the availability of established disease models. wikipedia.orguevora.pt

Immunodeficient Mice: These mice lack a functional immune system, which allows for the transplantation of human cells or tissues without rejection. criver.com This makes them invaluable for creating xenograft models of human cancers. herabiolabs.comdovepress.com

Genetically Engineered Mice (GEMMs): These models are created by modifying the mouse genome to mimic human diseases. nki.nlcrownbio.com GEMMs can develop tumors spontaneously in a natural immune-proficient microenvironment, closely replicating the histopathological and molecular features of human cancers. nih.govembopress.org This makes them superior for studying tumor initiation, progression, and response to therapies. nih.govembopress.org

Xenograft and Orthotopic Tumor Models

Xenograft models involve the transplantation of human tumor cells into immunodeficient animals. researchgate.net The method of implantation can significantly impact the study's relevance.

Subcutaneous Xenografts: In this model, tumor cells are injected under the skin. herabiolabs.com This method is technically simple and allows for easy monitoring of tumor growth. herabiolabs.comdovepress.com However, the subcutaneous environment does not fully replicate the natural microenvironment of the original tumor. herabiolabs.comdovepress.com

Orthotopic Xenografts: This more clinically relevant model involves implanting tumor cells into the corresponding organ from which the cancer originated. herabiolabs.comresearchgate.netcriver.com This allows the tumor to grow in its natural microenvironment, providing a more accurate representation of tumor growth, metastasis, and response to therapy. herabiolabs.comcriver.comlidebiotech.com

Table 2: Comparison of Xenograft Models

| Feature | Subcutaneous Xenograft Model | Orthotopic Xenograft Model |

| Implantation Site | Under the skin herabiolabs.com | In the organ of origin researchgate.netcriver.com |

| Technical Difficulty | Easier to implant and monitor herabiolabs.com | Requires more specialized surgical techniques herabiolabs.com |

| Tumor Microenvironment | Less representative of the native environment herabiolabs.com | More accurately mimics the native tumor microenvironment herabiolabs.comcriver.com |

| Metastasis | Less likely to accurately replicate metastatic behavior herabiolabs.com | More accurately replicates the metastatic patterns of human tumors herabiolabs.com |

| Clinical Relevance | Lower herabiolabs.com | Higher, more predictive of clinical outcomes criver.comlidebiotech.com |

Humanized Mouse Models for Immune System Interactions

In the preclinical evaluation of alcoifosfamide, particularly concerning its interaction with the human immune system, humanized mouse models are indispensable tools. nih.gov These models involve immunodeficient mice engrafted with human hematopoietic stem cells (HSCs), human peripheral blood mononuclear cells (PBMCs), or human tissues, which allows for the in vivo study of a compound's effect on human immune cells. nih.govcriver.com The primary goal is to create a model that faithfully recapitulates aspects of the human immune response to a therapeutic agent, offering more predictive data for clinical outcomes than traditional animal models. nih.govherabiolabs.com

Humanized mice provide several advantages for immuno-oncology research, enabling the evaluation of human-specific immunotherapies in a living organism. nih.gov Two predominant models used in such studies are the hu-PBMC and hu-CD34 models.

Humanized PBMC (huPBMC) Models: These models are created by injecting human peripheral blood mononuclear cells into immunodeficient mice. Engraftment is rapid, making these models suitable for short-term studies that assess T-cell modulation. criver.com

Humanized CD34+ (huCD34) Models: These models involve the engraftment of human CD34+ hematopoietic stem cells. criver.com This process leads to the stable, long-term development of multiple lineages of human immune cells, including T cells, B cells, and myeloid cells, making them ideal for longer-term oncology studies. criver.comherabiolabs.com The engrafted immune system is present for up to nine months, allowing for extended observation of treatment effects. criver.com In some variations, immunodeficient mice like the TK-NOG are engrafted with both human liver cells and a human immune system (via CD34+ cells) to simultaneously assess efficacy and immune-mediated mechanisms. transcurebioservices.com

Table 1: Comparison of Common Humanized Mouse Models for Immuno-Oncology Studies

| Model Type | Engrafted Cells | Key Characteristics | Ideal Study Type |

|---|---|---|---|

| huPBMC | Human Peripheral Blood Mononuclear Cells | Rapid engraftment; primarily models T-cell function. | Short-term; T-cell modulation studies. criver.com |

| huCD34+ | Human CD34+ Hematopoietic Stem Cells | Stable, long-term engraftment; produces multi-lineage human immune cells (T cells, B cells, NK cells, monocytes). criver.comtranscurebioservices.com | Long-term efficacy and mechanistic studies. criver.comherabiolabs.com |

| Knock-in Models | N/A (Mouse genes replaced with human counterparts) | Fully competent mouse immune system expressing a human target (e.g., an immune checkpoint protein). | Evaluating human-specific therapies targeting a particular protein in an otherwise intact immune system. criver.com |

| Double Humanized (Immune System + Liver) | Human Hepatocytes and CD34+ HSCs | Reconstituted human immune system and humanized liver in the same animal. | Complex studies of drug metabolism, efficacy, and hepatotoxicity. transcurebioservices.com |

Computational and In Silico Approaches

Computational, or in silico, methods are integral to modern drug discovery and are applied in the study of this compound to predict its behavior, optimize its structure, and understand its mechanisms of action at a molecular level. biobide.com These approaches use computer simulations to model complex biological and chemical systems, saving significant time and resources. cd-genomics.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interaction between a ligand, such as this compound, and its protein target. nih.govmdpi.com

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule when it binds to the active site of a receptor. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. mdpi.com Docking algorithms then explore various possible binding poses and score them based on binding energy calculations, with lower energy values typically indicating a more favorable interaction. nih.gov This analysis helps identify critical amino acid residues involved in the binding, providing insights into the compound's mechanism of action. chemmethod.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.govchemmethod.com An MD simulation calculates the motion of atoms in the system over a period, typically nanoseconds to microseconds, revealing how the complex behaves dynamically. mdpi.com Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose, indicating the stability of the binding. A stable RMSD suggests the ligand remains securely bound. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Assesses the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein are most affected by the ligand's binding. nih.govresearchgate.net

Together, these methods provide a detailed, atom-level view of how this compound interacts with and modulates its biological targets. gjms.com.pk

Table 2: Overview of Molecular Simulation Techniques in this compound Research

| Technique | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of this compound to its target protein. mdpi.com | Binding energy (e.g., kcal/mol), identification of key interacting residues, predicted binding pose. nih.gov |

| Molecular Dynamics (MD) Simulation | Evaluates the stability and dynamic behavior of the this compound-protein complex over time. mdpi.comchemmethod.com | RMSD, RMSF, analysis of hydrogen bonds and other noncovalent interactions over the simulation period. nih.govresearchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org For this compound and its analogs, QSAR models can be developed to predict therapeutic efficacy or other properties, guiding the design of new derivatives with improved characteristics. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A training set of molecules with known chemical structures and measured biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These are numerical values that represent different physicochemical properties, such as electronic, steric, and hydrophobic characteristics. nih.govmdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that relates the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgmdpi.com

Validation: The model's predictive power is rigorously tested using both internal validation techniques and an external test set of compounds not used in the model's creation. nih.govmdpi.com

A validated QSAR model for this compound can be used to predict the activity of untested or hypothetical compounds, prioritizing the synthesis of the most promising candidates and helping to elucidate the structural features most crucial for its biological function. nih.govnih.gov

Network-Based Pathway Analysis and Metabolic Retro-biosynthesis

Network-Based Pathway Analysis: To understand the broader biological impact of this compound, researchers employ network-based pathway analysis. Unlike methods that simply look for overlap between a list of affected genes and known pathways, network-based approaches consider the complex web of interactions between proteins. nih.govnih.gov These methods integrate gene expression data with large-scale protein-protein interaction (PPI) networks. nih.govarxiv.org By analyzing the "crosstalk" or connectivity between the genes affected by this compound and annotated pathways, this approach can identify significant pathways even if they share few or no genes with the initial list. nih.govfrontiersin.org This provides a more sensitive and holistic view of the compound's mechanism of action, revealing the cellular systems and biological processes it perturbs. nih.govarxiv.org

Advanced Analytical Techniques in Compound Characterization

The characterization of this compound and its behavior in biological systems relies heavily on advanced analytical techniques capable of providing high sensitivity and specificity.

Mass Spectrometry for Quantification and Metabolite Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique for both the quantification of this compound in biological matrices and the identification of its metabolites. creative-proteomics.comnih.gov It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, which allows for precise identification and quantification. creative-proteomics.com MS is typically coupled with a separation technique, most commonly high-performance liquid chromatography (LC-MS). nih.gov

Quantification: For quantitative analysis, a specific and sensitive LC-MS or LC-MS/MS assay is developed. nih.gov This involves optimizing the separation of this compound from other components in a sample (e.g., plasma, microsomes) and then using the mass spectrometer to detect it. nih.gov Methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are used to enhance selectivity and sensitivity, allowing for the accurate measurement of compound concentrations, often in the nanogram per milliliter range. creative-proteomics.comnih.gov The development of such an assay requires validation for accuracy, precision, and linearity over a specific concentration range. nih.gov

Metabolite Elucidation: Identifying the metabolites of this compound is crucial for understanding its biotransformation and assessing the safety of its metabolic products. pharmaron.comevotec.com High-resolution mass spectrometry (HR-MS), often using instruments like Quadrupole Time-of-Flight (Q-TOF), is the primary tool for this purpose. evotec.combioivt.com HR-MS provides highly accurate mass measurements of both the parent drug and its metabolites. evotec.com By comparing samples from treated and untreated systems, potential metabolites are flagged. Their structures are then elucidated by analyzing the fragmentation patterns generated during tandem mass spectrometry (MS/MS) experiments, which provides structural information that helps to piece together the chemical modifications made to the parent compound. bioivt.comfrontiersin.org

Table 3: Application of Mass Spectrometry in this compound Studies

| Application | MS Technique | Description |

|---|---|---|

| Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity for measuring the precise concentration of this compound in biological samples like plasma or urine. nih.govnih.gov |

| Metabolite Profiling | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) | Used to screen for and detect potential metabolites in various matrices by comparing treated versus control samples. evotec.combioivt.com |

| Metabolite Structure Elucidation | High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Fragments metabolite ions to generate specific patterns that reveal their chemical structure, allowing for confident identification of biotransformations (e.g., oxidation, dechlorination). evotec.combioivt.comfrontiersin.org |

Chromatographic Methods (e.g., UPLC-HR/MS) for Profiling

In preclinical research, understanding the metabolic fate of a new chemical entity is paramount. For this compound, a cyclophosphamide (B585) analogue, detailed metabolite profiling is crucial for elucidating its bioactivation and degradation pathways. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HR/MS) stands out as a primary analytical tool for this purpose. admescope.comnih.gov This technique offers a powerful combination of high-efficiency separation and sensitive, accurate mass detection, making it ideal for identifying and characterizing metabolites in complex biological matrices from in vitro studies. nih.govnih.gov

Preclinical metabolite profiling of this compound often employs in vitro systems, such as liver microsomes, which contain a high concentration of key drug-metabolizing enzymes like Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). nih.govresearchgate.net The typical workflow begins with incubating this compound with liver microsomes (e.g., from human, rat, or mouse) and necessary cofactors. researchgate.netfrontiersin.org Following the incubation period, the reaction is stopped, often by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins. frontiersin.orgnih.gov After centrifugation to remove the precipitated proteins, the supernatant containing the parent compound and its metabolites is collected for UPLC-HR/MS analysis. nih.gov

The separation of this compound and its various metabolites is typically achieved using reversed-phase UPLC. An Acquity UPLC BEH C18 column is a common choice for this type of analysis, providing excellent resolution for small molecules. nih.govfrontiersin.org A gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization efficiency, is used to separate compounds based on their polarity. nih.gov

Table 1: Example UPLC Method Parameters for this compound Metabolite Profiling This table is interactive. You can sort and filter the data.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | Waters ACQUITY UPLC | Provides high-resolution separation under high pressure. |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Stationary phase for reversed-phase separation of metabolites. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting less polar compounds. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and analysis time. nih.gov |

| Gradient Elution | 10-minute run, varying %B | Allows for the separation of a wide range of metabolites with different polarities. |

| Column Temperature | 35 - 40 °C | Ensures reproducible retention times. frontiersin.org |

| Injection Volume | 2 - 5 µL | The volume of the prepared sample introduced into the system. nih.govfrontiersin.org |

Following chromatographic separation, the eluent is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, operated in positive electrospray ionization (ESI+) mode. nih.gov This allows for the accurate mass measurement of the parent drug and its metabolites. The instrument acquires full-scan mass spectra to detect all ionizable species and MS/MS spectra to obtain structural information for metabolite identification. frontiersin.orgnih.gov In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions, which helps in elucidating the chemical structure of the metabolite.

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Parameters This table is interactive. You can sort and filter the data.

| Parameter | Setting | Purpose |

|---|---|---|

| Mass Spectrometer | QTOF Mass Spectrometer | Provides high mass accuracy and resolution for confident formula determination. nih.gov |

| Ionization Mode | Electrospray Positive Ionization (ESI+) | Efficiently ionizes the target analytes for MS detection. nih.gov |

| Capillary Voltage | 3.0 kV | Voltage applied to the ESI needle to generate ions. nih.gov |

| Source Temperature | 120 °C | Temperature of the ion source. nih.gov |

| Desolvation Temperature | 350 °C | Aids in solvent evaporation and ion generation. nih.gov |

| Data Acquisition | Full Scan (MS) and Data-Dependent MS/MS | Detects all ions and automatically triggers fragmentation of the most intense ones for identification. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Energy used to fragment precursor ions in MS/MS experiments to yield structural information. |